molecular formula C23H48Cl2Si B1583695 Dichlorodocosylmethylsilane CAS No. 67892-56-2

Dichlorodocosylmethylsilane

Cat. No.: B1583695
CAS No.: 67892-56-2
M. Wt: 423.6 g/mol
InChI Key: XJNNFXAJDSSMBZ-UHFFFAOYSA-N
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Description

Dichlorodocosylmethylsilane is an organosilicon compound characterized by the presence of silicon, chlorine, and long-chain hydrocarbons. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorodocosylmethylsilane can be synthesized through the reaction of docosylmethylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the silicon atom. The process involves:

  • Reacting docosylmethylsilane with chlorine gas.
  • Maintaining a temperature range of 50-70°C.
  • Using a catalyst such as copper (I) chloride to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves:

  • The continuous flow of chlorine gas through a reactor containing docosylmethylsilane.
  • The use of high-purity reactants to ensure the quality of the final product.
  • Implementation of safety measures to handle the highly reactive chlorine gas.

Chemical Reactions Analysis

Types of Reactions: Dichlorodocosylmethylsilane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkoxy groups.

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Oxidation: Can be oxidized to form siloxanes.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like alcohols or amines under mild conditions.

    Hydrolysis: Requires the presence of water or moisture.

    Oxidation: Often involves oxidizing agents such as hydrogen peroxide or ozone.

Major Products Formed:

    Substitution Reactions: Formation of alkoxysilanes or aminosilanes.

    Hydrolysis: Formation of silanols.

    Oxidation: Formation of siloxanes.

Scientific Research Applications

Dichlorodocosylmethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of surfaces to create biocompatible materials.

    Medicine: Utilized in the development of drug delivery systems and medical devices.

    Industry: Applied in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of dichlorodocosylmethylsilane involves its ability to form strong bonds with other molecules through its silicon atom. This property allows it to:

  • Act as a cross-linking agent in polymerization reactions.
  • Modify surfaces to enhance their hydrophobic or hydrophilic properties.
  • Interact with biological molecules to create biocompatible materials.

Comparison with Similar Compounds

    Dichlorodimethylsilane: Similar in structure but with shorter hydrocarbon chains.

    Dichloromethylsilane: Contains only one methyl group attached to the silicon atom.

    Methyltrichlorosilane: Contains three chlorine atoms attached to the silicon atom.

Uniqueness: Dichlorodocosylmethylsilane is unique due to its long hydrocarbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific surface modifications and interactions with long-chain hydrocarbons.

Properties

IUPAC Name

dichloro-docosyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(2,24)25/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNNFXAJDSSMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40887014
Record name Silane, dichlorodocosylmethyl-
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Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white viscous liquid or waxy solid with an acrid odor of hydrogen chloride; mp = 25-40 deg C; [Gelest MSDS]
Record name Docosylmethyldichlorosilane
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CAS No.

67892-56-2
Record name Dichlorodocosylmethylsilane
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Record name Silane, dichlorodocosylmethyl-
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Record name Silane, dichlorodocosylmethyl-
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Record name Silane, dichlorodocosylmethyl-
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Record name Dichlorodocosylmethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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